molecular formula C20H27ClN3O2 B194666 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) CAS No. 745798-07-6

2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)

Cat. No.: B194666
CAS No.: 745798-07-6
M. Wt: 339.4 g/mol
InChI Key: UMQJGNLKESQUOD-UHFFFAOYSA-N
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Description

2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) is a high-purity chemical reagent intended for research and development purposes. This compound features a molecular structure based on a bis-acetamide core, which is of significant interest in medicinal and organic chemistry. Similar diamide and dimethylphenylacetamide derivatives are frequently investigated for their potential biological activities. For instance, research on related compounds has shown promise in the development of antiarrhythmic agents, with some derivatives demonstrating superior efficacy to reference drugs like lidocaine in preclinical models . The presence of multiple acetamide groups and dimethylphenyl moieties makes this compound a valuable intermediate for constructing more complex molecular architectures or for studying structure-activity relationships (SAR). Researchers can utilize it in various applications, including pharmaceutical development, chemical synthesis, and as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJGNLKESQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745798-07-6
Record name 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several potential therapeutic applications, particularly in the fields of analgesics and anesthetics.

Analgesic and Anesthetic Properties

Research indicates that derivatives of acetamides, including 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide), may exhibit significant analgesic and anesthetic properties. For example, studies on similar compounds have demonstrated their effectiveness in pain management and sedation. The mechanism often involves modulation of neurotransmitter pathways, which can lead to pain relief or sedation effects .

Pharmacological Studies

Pharmacokinetic studies using molecular docking simulations have been employed to understand the behavior of this compound within biological systems. Such analyses can provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development .

Enzyme Inhibition

The compound may also serve as a starting point for developing enzyme inhibitors. Research into sulfonamide derivatives shows promise in inhibiting enzymes like α-glucosidase and acetylcholinesterase, which are relevant for conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The potential for 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) to act as an enzyme inhibitor remains a topic for further research .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of various acetamide derivatives in animal models. Results indicated that compounds similar to 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) effectively reduced pain responses compared to control groups. This highlights the therapeutic potential of such compounds in clinical settings.

Case Study 2: Anticancer Screening

In vitro studies on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines such as OVCAR-8 and HCT-116. The findings suggest that further exploration of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) could yield valuable insights into its anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituted Acetamide Derivatives

(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
  • CAS No.: 137-58-6
  • Molecular Formula : C₁₄H₂₂N₂O
  • Molecular Weight : 234.34 g/mol
  • Melting Point : 66–69°C .
  • Key Differences: Replaces the azanediyl bridge with a diethylamino group, reducing steric hindrance. Lower molecular weight and simpler structure result in distinct solubility (log₁₀ water solubility = -1.77) and pharmacokinetic profiles . Applications: Used as a local anesthetic (e.g., Anbesol, Cappicaine) , contrasting with the unknown therapeutic role of the target compound.
(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
  • CAS No.: 15972-60-8
  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol
  • Key Differences :
    • Chloro and methoxymethyl substituents enhance herbicidal activity.
    • Used extensively as a pre-emergent herbicide , highlighting functional divergence from the acetamide derivatives in pharmaceuticals.

Piperazine-Linked Analogues

(a) Ranolazine Related Compound D (2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide])
  • CAS No.: 380204-72-8
  • Molecular Formula : C₂₄H₃₂N₄O₂
  • Molecular Weight : 408.54 g/mol
  • Key Differences: Replaces the azanediyl bridge with a piperazine ring, increasing nitrogen content and molecular weight. Structural rigidity from the piperazine ring may enhance binding affinity to ion channels compared to the target compound .

Hydrochloride Salt Derivatives

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride
  • CAS No.: 857170-72-0
  • Molecular Formula : C₁₄H₂₃ClN₂O
  • Molecular Weight : 270.80 g/mol
  • Key Differences :
    • Hydrochloride salt improves water solubility and bioavailability.
    • Substitution at the 2,3-dimethylphenyl position (vs. 2,6-dimethyl in the target compound) alters steric effects and metabolic stability .

Structural and Functional Comparison Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) 745798-07-6 C₂₀H₂₅N₃O₂ 339.43 Azanediyl bridge, 2,6-dimethylphenyl Under investigation
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 137-58-6 C₁₄H₂₂N₂O 234.34 Diethylamino, 2,6-dimethylphenyl Local anesthetic
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Chloro, methoxymethyl Herbicide
Ranolazine Related Compound D 380204-72-8 C₂₄H₃₂N₄O₂ 408.54 Piperazine ring, 2,6-dimethylphenyl Pharmaceutical impurity

Research Findings and Implications

  • Thermodynamic Stability: The higher melting point of the target compound (data pending) compared to 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (66–69°C) implies stronger intermolecular forces due to symmetry and hydrogen bonding .

Biological Activity

2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide), commonly referred to as a derivative of N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activity based on various research findings.

Synthesis and Characterization

The synthesis of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) involves several chemical reactions including acylation and amination processes. The compound can be synthesized by reacting 2,6-dimethylbenzenamine with acetic anhydride or acetyl chloride under controlled conditions. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
IRPeaks at 1650 cm1^{-1} (C=O), 3400 cm1^{-1} (NH)
NMRδ ppm: 2.31 (s, 6H, CH3_3), 5.11 (d, 1H, Azetidin ring CH)
MSm/z: 437.05 [M+1]+

Biological Activity

The biological activity of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) has been evaluated through various assays focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) was determined using the agar diffusion method.

  • Tested Organisms :
    • Gram-positive : Staphylococcus aureus
    • Gram-negative : Escherichia coli
    • Fungi : Candida albicans

Table 2: Antimicrobial Activity Results

OrganismMIC (µg/ml)Reference Drug
Staphylococcus aureus50Ciprofloxacin
Escherichia coli100Gentamicin
Candida albicans75Fluconazole

The results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial effects, the compound has been tested for anticancer activity against various cancer cell lines using the MTT assay. The results suggest a structure-dependent activity profile.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • Caco-2 (colorectal cancer)

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)Comparison Drug
A549>100Cisplatin
Caco-245Cisplatin

The compound demonstrated notable cytotoxicity against Caco-2 cells while showing limited activity against A549 cells, indicating potential selectivity for certain cancer types.

Q & A

Q. What are the optimal synthetic routes for 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) in laboratory settings?

Methodological Answer: The synthesis of this compound can be optimized using automated continuous-flow reactors, which enhance reproducibility and reduce reaction times. For example, automated platforms enable precise control over reaction parameters (e.g., temperature, stoichiometry) and facilitate rapid screening of coupling agents or catalysts. Post-synthesis purification often involves column chromatography or recrystallization, with monitoring via thin-layer chromatography (TLC) or HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying structural integrity, particularly for confirming the azanediyl bridge and acetamide substituents .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of the 2,6-dimethylphenyl groups and acetamide linkages. Aromatic proton signals typically appear in the δ 6.8–7.2 ppm range, while the methyl groups resonate near δ 2.3 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy, especially for resolving the azanediyl bridge geometry .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 423.25 for C28H30N4O2).

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural analysis?

Methodological Answer: Discrepancies often arise from crystal twinning or disorder in the azanediyl bridge. Strategies include:

  • Data Collection : Use low-temperature (e.g., 100 K) datasets to minimize thermal motion artifacts.
  • Refinement : Apply twin refinement algorithms in SHELXL and validate using R-factor convergence and residual electron density maps. For severe disorder, consider constraints or restraints on the azanediyl moiety .
  • Validation Tools : Check geometric parameters (e.g., bond lengths, angles) against similar piperazine derivatives (e.g., USP Reference Standard impurities like 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]) .

Q. What strategies are employed to resolve conflicting bioactivity data in different experimental models?

Methodological Answer: Conflicting bioactivity may stem from variations in solubility, metabolism, or target binding. To address this:

  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa (e.g., potentiometric titration) to assess bioavailability. For analogs like lidocaine, a pKa of ~7.9 ensures partial ionization at physiological pH, influencing membrane permeability .
  • Structural-Activity Relationship (SAR) Studies : Compare bioactivity against structural analogs (e.g., lidocaine derivatives or impurities such as 2,2'-iminobis(N-(2,6-dimethylphenyl)acetamide) ). Molecular docking can predict interactions with targets like sodium channels.
  • Model Standardization : Use consistent cell lines or animal models, and validate assays with positive controls (e.g., ranolazine impurities for cardiovascular studies) .

Q. How can HPLC methods be developed for impurity profiling of this compound?

Methodological Answer: Impurity profiling requires method development tailored to related substances (e.g., synthetic byproducts or degradation products):

  • Column Selection : Use reversed-phase C18 columns with 3–5 µm particle size for optimal resolution.
  • Mobile Phase : Acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) enhance peak symmetry for polar impurities.
  • Detection : UV detection at 254 nm is standard, but LC-MS is preferred for identifying unknown impurities (e.g., 2,6-dimethylphenyl acetamide derivatives) .
  • Validation : Follow ICH guidelines for linearity, precision, and limit of detection (LOD). Cross-reference with USP standards for related compounds (e.g., ranolazine impurities) .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions.
  • Analytical Monitoring : Track degradation via HPLC or UPLC, focusing on new peaks corresponding to hydrolysis products (e.g., cleavage of the azanediyl bridge) or oxidation byproducts.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions. Stability-indicating methods must separate degradation products from the parent compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)
Reactant of Route 2
Reactant of Route 2
2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)

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